molecular formula C24H20N4OS B6184988 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile CAS No. 2058284-81-2

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B6184988
CAS No.: 2058284-81-2
M. Wt: 412.5
InChI Key:
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Description

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile: is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise temperature control, and efficient separation techniques to purify the final product. The process would also need to comply with safety regulations and environmental standards to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered pharmacological properties or enhanced chemical stability.

Scientific Research Applications

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: : The compound's phenothiazine core is known for its antipsychotic properties, making it a candidate for drug development.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile exerts its effects involves interactions with molecular targets such as receptors and enzymes. The phenothiazine core can bind to various receptors in the central nervous system, leading to its antipsychotic and antiemetic effects. The exact pathways and molecular targets can vary depending on the specific application and derivatives formed.

Comparison with Similar Compounds

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile: is unique due to its specific structural features and potential applications. Similar compounds include other phenothiazine derivatives such as chlorpromazine and thioridazine, which are also used for their antipsychotic properties. the presence of the piperazine and benzonitrile groups in this compound sets it apart and may offer different pharmacological properties and applications.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields. Further studies and development could lead to new discoveries and applications in medicine and industry.

Properties

CAS No.

2058284-81-2

Molecular Formula

C24H20N4OS

Molecular Weight

412.5

Purity

95

Origin of Product

United States

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